2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a chlorophenyl group, a morpholine ring, and a thiophene ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the intermediate: Reacting 4-chlorobenzaldehyde with thiophene-2-carboxylic acid under suitable conditions to form an intermediate.
Amidation: The intermediate is then reacted with morpholine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound is being studied for its anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
- 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]acetamide
Uniqueness
The presence of the morpholine ring and the thiophene ring in 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide may confer unique electronic properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C18H21ClN2O2S |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O2S/c19-15-5-3-14(4-6-15)12-18(22)20-13-16(17-2-1-11-24-17)21-7-9-23-10-8-21/h1-6,11,16H,7-10,12-13H2,(H,20,22) |
InChI Key |
LUSNLKOBKHWMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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